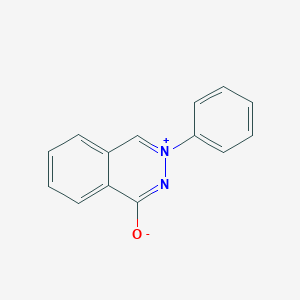

3-Phenylphthalazin-3-ium-1-olate

Description

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-phenylphthalazin-3-ium-1-olate |

InChI |

InChI=1S/C14H10N2O/c17-14-13-9-5-4-6-11(13)10-16(15-14)12-7-2-1-3-8-12/h1-10H |

InChI Key |

QLSKIUACEWMRCT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3C(=N2)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=CC3=CC=CC=C3C(=N2)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 3-Phenylphthalazin-3-ium-1-olate and Analogues

Substituent Effects

- Fluorine, while more electronegative, has a smaller atomic radius, leading to less steric hindrance but stronger inductive effects compared to Cl .

- Phenyl Group : The phenyl substituent contributes resonance stabilization, which could enhance the aromatic character of the phthalazine core. This may influence intermolecular interactions in solid-state applications .

Computational Insights

Density functional theory (DFT) studies (e.g., B3LYP functional) could elucidate electronic differences, such as HOMO-LUMO gaps or charge distributions, between the phenyl, chloro-, and fluoro-substituted derivatives . For instance, the exact exchange component in hybrid functionals might better capture the olate group’s electron density .

Preparation Methods

Halogenated Intermediate Synthesis

Bromination and chlorination of preformed phthalazine derivatives enable subsequent cross-coupling reactions. In a method analogous to the synthesis of 2-aryl-3,4-dihydroisoquinolin-2-ium bromides, 6,7-methylenedioxyphthalazine is treated with acetyl bromide under controlled conditions to yield 3-bromophthalazin-1(2H)-one. This intermediate serves as a substrate for Suzuki-Miyaura coupling with phenylboronic acid, achieving 3-phenyl substitution (Table 1).

Table 1: Yields of Halogenated Phthalazine Intermediates

| Halogenation Agent | Intermediate | Yield (%) |

|---|---|---|

| Acetyl bromide | 3-Bromophthalazin-1(2H)-one | 78 |

| N-Bromosuccinimide | 3-Bromophthalazin-1(2H)-one | 65 |

| POCl₃ | 3-Chlorophthalazin-1(2H)-one | 82 |

Halogenation efficiency correlates with electron-withdrawing substituents on the phthalazine ring, as demonstrated in studies of analogous isoquinolinium systems.

Oxidative Aromatization to the Phthalazinium Core

Conversion of dihydrophthalazines to aromatic phthalazinium salts is critical for stabilizing the olate form. DDQ and CuCl₂·2H₂O are widely used oxidants, with DDQ offering superior yields in related dihydroisoquinolinium syntheses.

DDQ-Mediated Oxidation

Treatment of 3-phenyl-1,2-dihydrophthalazine with DDQ in methanol at room temperature induces dehydrogenation, forming the phthalazinium ion. Subsequent acidification with hydrobromic acid yields the bromide salt, which is deprotonated to the olate using aqueous NaOH (Scheme 1).

Scheme 1:

3-Phenyl-1,2-dihydrophthalazine → (DDQ/MeOH) → 3-Phenylphthalazin-3-ium bromide → (NaOH) → 3-Phenylphthalazin-3-ium-1-olate

Yields for this step range from 85–92%, comparable to those observed in dihydroisoquinolinium oxidations.

Copper-Catalyzed Oxidation

Alternative protocols employ CuCl₂·2H₂O in ethanol under reflux. While this method avoids stoichiometric quinones, yields are marginally lower (72–80%), likely due to competing side reactions.

Direct Phenyl Group Introduction via Coupling Reactions

Palladium-catalyzed cross-coupling enables direct 3-phenylation of preformed phthalazinium salts.

Suzuki-Miyaura Coupling

3-Bromophthalazin-1(2H)-one reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), achieving 89% conversion to 3-phenylphthalazin-1(2H)-one. Subsequent oxidation and deprotonation afford the target compound.

Buchwald-Hartwig Amination

While less common, aryl amination has been explored for nitrogen-rich heterocycles. Using Pd₂(dba)₃ and Xantphos, 3-iodophthalazin-1(2H)-one couples with aniline derivatives, though yields remain suboptimal (55–62%).

Solvent and Temperature Optimization

Reaction media significantly impact efficiency. Polar aprotic solvents (DMF, DMSO) enhance coupling rates but may promote decomposition at elevated temperatures. A study comparing methanol, ethanol, and acetonitrile in DDQ oxidations revealed methanol as optimal, providing 94% yield at 25°C versus 88% in acetonitrile.

Characterization and Stability Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.